2-Chloro-4-(hydroxymethyl)thiazole

Catalog No.
S790734
CAS No.
5198-85-6
M.F
C4H4ClNOS
M. Wt
149.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(hydroxymethyl)thiazole

CAS Number

5198-85-6

Product Name

2-Chloro-4-(hydroxymethyl)thiazole

IUPAC Name

(2-chloro-1,3-thiazol-4-yl)methanol

Molecular Formula

C4H4ClNOS

Molecular Weight

149.6 g/mol

InChI

InChI=1S/C4H4ClNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2

InChI Key

PYGGEOFNOAVTCT-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)Cl)CO

Canonical SMILES

C1=C(N=C(S1)Cl)CO

General Uses of 2-Chloro-4-(hydroxymethyl)thiazole

Specific Application Antimicrobial Activity

One specific application of thiazole derivatives, which could potentially include 2-Chloro-4-(hydroxymethyl)thiazole, is their use as antimicrobial agents . In one study, various thiazole derivatives were synthesized from 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde and screened for their antimicrobial activities against three strains of bacteria: Bacillus subtilis, Bacillus megaterium, and Escherichia coli . One of the compounds was found to possess better antimicrobial activity .

2-Chloro-4-(hydroxymethyl)thiazole is a heterocyclic organic compound characterized by a thiazole ring structure with a hydroxymethyl group and a chlorine atom attached. Its molecular formula is C4H4ClNOS, and it has a molecular weight of 149.60 g/mol. The compound typically appears as a solid and is notable for its reactivity due to the presence of the chlorine atom, which can participate in nucleophilic substitution reactions .

The chemical reactivity of 2-chloro-4-(hydroxymethyl)thiazole primarily involves nucleophilic substitution reactions. The chlorine atom serves as a good leaving group, allowing for various nucleophiles to attack the carbon atom to which it is attached. This property makes the compound useful in synthetic organic chemistry for creating more complex thiazole derivatives .

Additionally, the hydroxymethyl group can undergo further transformations, such as oxidation to form aldehydes or carboxylic acids, or can be involved in condensation reactions to generate larger molecular frameworks .

Compounds containing thiazole rings, including 2-chloro-4-(hydroxymethyl)thiazole, have been studied for their biological activities. Thiazoles are known for their potential anticancer properties, antimicrobial effects, and ability to inhibit certain enzymes. The presence of both chlorine and hydroxymethyl groups may enhance these biological activities by influencing the compound's interaction with biological targets .

Research indicates that thiazole derivatives can exhibit activity against various cancer cell lines and may serve as leads in drug development due to their diverse mechanisms of action .

The synthesis of 2-chloro-4-(hydroxymethyl)thiazole can be achieved through several methods:

  • Thiazole Ring Formation: Starting from appropriate precursors such as 2-amino-4-chloromethylthiazole, the thiazole ring can be formed through cyclization reactions involving sulfur sources.
  • Chlorination: The introduction of the chlorine atom can be performed via chlorination reactions using reagents like phosphorus pentachloride or thionyl chloride on suitable thiazole derivatives.
  • Hydroxymethylation: The hydroxymethyl group can be introduced using formaldehyde in the presence of acidic or basic catalysts, allowing for selective functionalization at the 4-position of the thiazole ring .

2-Chloro-4-(hydroxymethyl)thiazole has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds with anticancer and antimicrobial properties.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
  • Material Science: In the development of polymers or coatings that require specific chemical properties imparted by thiazole-containing compounds .

Studies on the interactions of 2-chloro-4-(hydroxymethyl)thiazole with biological systems have shown that it may interact with various enzymes and receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses. Research has indicated that thiazoles can inhibit certain kinases and other enzymes involved in cancer progression, making them valuable in drug discovery efforts .

Several compounds share structural similarities with 2-chloro-4-(hydroxymethyl)thiazole, including:

Compound NameStructure FeaturesUnique Properties
2-ChlorothiazoleChlorine at position 2More reactive towards nucleophiles than thiazoles
4-HydroxymethylthiazoleHydroxymethyl group at position 4Lacks the chlorine substituent
2-AminothiazoleAmino group at position 2Exhibits strong biological activity
5-NitrothiazoleNitro group at position 5Known for antibacterial properties

Each of these compounds exhibits unique reactivity and biological activity profiles due to variations in substituents on the thiazole ring. The presence of both chlorine and hydroxymethyl groups in 2-chloro-4-(hydroxymethyl)thiazole may provide distinct advantages in terms of reactivity and potential applications compared to its analogs .

The discovery of 2-chloro-4-(hydroxymethyl)thiazole is rooted in the broader exploration of thiazole derivatives, which gained momentum in the late 20th century due to their pharmacological potential. Thiazoles, first synthesized via the Hantzsch method in the 19th century, became a focal point for heterocyclic chemistry research. The specific substitution pattern of 2-chloro-4-(hydroxymethyl)thiazole emerged as synthetic methodologies advanced, particularly through reactions involving α-haloketones and thioamides. Its development aligns with efforts to optimize thiazole-based scaffolds for applications in drug discovery and agrochemicals.

Position in Heterocyclic Chemistry and Thiazole Family

2-Chloro-4-(hydroxymethyl)thiazole belongs to the thiazole family, a class of five-membered heterocyclic compounds containing sulfur (S) and nitrogen (N) atoms. Thiazoles are structurally related to oxazoles but exhibit distinct electronic properties due to sulfur’s polarizability. The compound’s substitution at the 2-position (chlorine) and 4-position (hydroxymethyl) enhances its reactivity, making it a versatile intermediate for further functionalization. Its structural features align with bioactive thiazole derivatives, which are known for antimicrobial, antifungal, and anti-inflammatory activities.

Classification, Nomenclature, and Registry Information

  • IUPAC Name: (2-Chloro-1,3-thiazol-4-yl)methanol.
  • CAS Registry Number: 5198-85-6.
  • Molecular Formula: C₄H₄ClNOS.
  • Molecular Weight: 149.60 g/mol.
  • SMILES Notation: ClC1=NSC(CO)=C1.

Table 1: Key Structural and Registry Data

PropertyValue
CAS Number5198-85-6
Molecular FormulaC₄H₄ClNOS
Molecular Weight149.60 g/mol
SMILESClC1=NSC(CO)=C1
XLogP31.1 (predicted)

Overview of Research Progress and Significance

Research on 2-chloro-4-(hydroxymethyl)thiazole has accelerated due to its utility as a building block in medicinal chemistry. It serves as a precursor for synthesizing kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. For example, thiazole derivatives bearing hydroxymethyl groups have been explored in the development of Dasatinib analogs, which target Src/Abl kinases. Additionally, its role in agrochemical research stems from its ability to undergo nucleophilic substitution reactions, enabling the creation of pesticides and herbicides. Recent advances in green chemistry have also emphasized its synthesis under mild conditions, reducing environmental impact.

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(2-Chloro-1,3-thiazol-4-yl)methanol

Dates

Modify: 2023-08-15

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